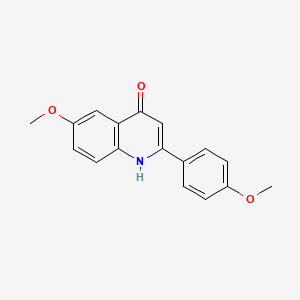

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one

CAS No.: 21202-70-0

Cat. No.: VC15916650

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21202-70-0 |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)16-10-17(19)14-9-13(21-2)7-8-15(14)18-16/h3-10H,1-2H3,(H,18,19) |

| Standard InChI Key | OMDFUGQWTUUDGN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one features a bicyclic quinoline core substituted at positions 2, 4, and 6. The quinoline scaffold consists of a benzene ring fused to a pyridone ring, with methoxy groups at the 6-position of the benzene ring and the 4'-position of the appended phenyl group. The ketone at position 4 contributes to the molecule’s planar conformation, which is critical for intermolecular interactions in biological systems .

Key Structural Features:

-

Quinoline Core: Facilitates π-π stacking and hydrogen bonding with biological targets.

-

Methoxy Substituents: Enhance solubility and modulate electronic effects .

-

Ketone Group: Participates in redox reactions and coordination chemistry .

Physicochemical Profile

The compound’s properties are summarized below:

Synthesis and Structural Modification

Classical Synthetic Routes

The synthesis of 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one typically involves multi-step procedures starting from substituted anilines. A representative pathway, adapted from AV6 derivative synthesis , includes:

-

Condensation: Reaction of p-anisidine with ethyl acetoacetate to form an intermediate β-enamino ester.

-

Cyclization: Thermal cyclization in diphenyl ether to yield 6-methoxy-4-hydroxy-2-methylquinoline.

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

-

Nucleophilic Substitution: Reaction with 4-methoxyphenylamine to introduce the aryl substituent .

Optimization Challenges:

-

Step 3 (Chlorination): Excess POCl₃ and elevated temperatures (120°C) are required for complete conversion, posing safety risks .

-

Step 4 (Amination): Catalytic HCl improves reaction efficiency but necessitates rigorous pH control .

Biological Activities and Mechanisms

Antiviral Activity

AV6 derivatives, which share the 6-methoxyquinoline scaffold, activate latent HIV-1 through histone deacetylase (HDAC) inhibition . Synergistic effects with HDAC inhibitors like vorinostat suggest potential for combinatorial therapies .

Antibacterial and Antimalarial Effects

4(1H)-Quinolones with methoxy substitutions show broad-spectrum activity:

-

Antimalarial Efficacy: ED₉₀ values of 3–10 mg/kg in Plasmodium berghei-infected mice .

-

Bacterial Topoisomerase IV Inhibition: Disruption of bacterial DNA gyrase at MIC values of 2–8 μg/mL.

Research Findings and Comparative Analysis

In Vitro vs. In Vivo Discrepancies

While many quinolines show potent in vitro activity, metabolic instability often limits in vivo efficacy. For example:

-

Compound 12 (3-ortho-methylphenyl-4(1H)-quinolone): 4-fold higher in vitro potency than parent compounds but only 17% parasitemia reduction in mice at 10 mg/kg due to rapid hepatic clearance .

-

Optimized Analogues: Introduction of chloro (60) or trifluoromethyl (61) groups improves microsomal stability, extending survival in murine models to 11–13 days .

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume